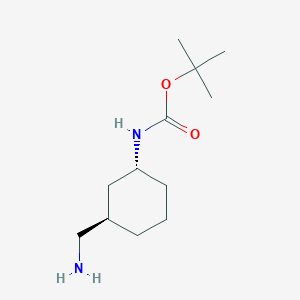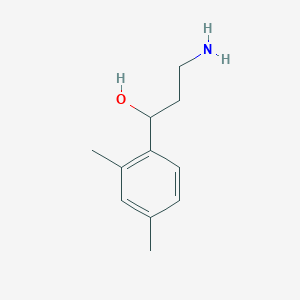![molecular formula C10H10FN3S B1444253 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amin CAS No. 1542100-93-5](/img/structure/B1444253.png)
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amin
Übersicht
Beschreibung
“1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” is a chemical compound with the molecular formula C8H6FN3S . It is related to a class of compounds known as thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds .Molecular Structure Analysis
The molecular structure of “1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” consists of a thiadiazole ring attached to a 2-fluorophenyl group and an ethan-1-amine group . The molecular weight of this compound is 195.22 .Wissenschaftliche Forschungsanwendungen
Katalyse
Die Verbindung könnte aufgrund ihres Potenzials, sich mit Metallen zu koordinieren, als Ligand in katalytischen Systemen dienen. Diese Anwendung könnte zur Entdeckung neuer Katalysatoren für industrielle chemische Reaktionen führen und die Effizienz und Selektivität verbessern.
Jedes dieser Bereiche bietet eine einzigartige Perspektive auf die Anwendungen von 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amin und zeigt die Vielseitigkeit der Verbindung und ihr Potenzial für Beiträge zu verschiedenen Bereichen der wissenschaftlichen Forschung auf. Während die Suchergebnisse einen Ausgangspunkt lieferten, werden die oben genannten Anwendungen auf der Grundlage der chemischen Struktur der Verbindung und der bekannten Eigenschaften ähnlicher Verbindungen extrapoliert .
Zukünftige Richtungen
The future directions for research on “1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, the development of more efficient synthetic routes for this and related compounds could be a valuable area of study .
Biochemische Analyse
Biochemical Properties
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
The effects of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine on cells are diverse and depend on the cell type and context. In cancer cells, for instance, the compound has been observed to induce apoptosis by activating caspase pathways. It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. Additionally, the compound can influence the cell cycle, causing cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of metabolic processes. The compound also affects gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions result in changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular functions, such as continuous cell cycle arrest and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells. The compound’s metabolism can also influence its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is transported and distributed through interactions with transporters and binding proteins. It can bind to membrane transporters, facilitating its uptake into cells. Once inside, the compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and induce apoptosis. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTIWZFFDCPUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)









